![molecular formula C14H12N4OS B13442708 Nolatrexed-d4 Dihydrochloride](/img/structure/B13442708.png)
Nolatrexed-d4 Dihydrochloride
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Overview
Description
Nolatrexed-d4 Dihydrochloride is a novel folate-based inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis . This compound has shown significant activity against various rodent and human tumor cell lines in vitro and selected tumor models in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
A new synthetic method for Nolatrexed-d4 Dihydrochloride involves three main steps. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide . The final Ullmann reaction employs potassium carbonate instead of sodium hydride, significantly reducing the amount of copper catalysts required . Sodium sulfide solution is used to efficiently remove copper under neutral conditions, ensuring high yield and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Nolatrexed-d4 Dihydrochloride primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium peroxydisulfate, sodium methoxide, potassium carbonate, and sodium sulfide . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
Nolatrexed-d4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit tumor growth in various cancer cell lines.
Medicine: Explored in clinical trials for its efficacy in treating advanced malignancies, including hepatocellular carcinoma and acute lymphoblastic leukemia
Industry: Utilized in the development of new anticancer drugs and therapies.
Mechanism of Action
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, the enzyme responsible for the terminal step in the de novo synthesis of thymidine nucleotides . By binding to the folate-binding site of the enzyme, it prevents the formation of thymidine monophosphate from deoxyuridine monophosphate, thereby inhibiting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Raltitrexed: Another folate-based thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase.
Uniqueness
Nolatrexed-d4 Dihydrochloride is unique due to its non-classical structure, which lacks a glutamate moiety, reducing its susceptibility to catabolic degradation and enhancing its specificity for thymidylate synthase . This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Biological Activity
Nolatrexed-d4 dihydrochloride is a deuterated derivative of Nolatrexed, a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine nucleotides necessary for DNA replication and repair. This article explores the biological activity of Nolatrexed-d4, focusing on its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
Nolatrexed-d4 exerts its biological effects primarily through the inhibition of thymidylate synthase. By occupying the folate binding site of this enzyme, Nolatrexed-d4 effectively disrupts the de novo synthesis pathway of thymidine nucleotides, leading to a reduction in DNA synthesis and ultimately inducing cell cycle arrest in cancer cells. This mechanism is particularly beneficial in targeting rapidly dividing tumor cells, making Nolatrexed-d4 a candidate for cancer therapy research.
Pharmacokinetics
The pharmacokinetic profile of Nolatrexed-d4 has been studied in various clinical trials. Key findings include:
- Half-life : The half-life of Nolatrexed-d4 ranges from 173 minutes (43 to 784 minutes) depending on the dosage administered .
- Clearance : Plasma clearance rates decrease with increasing doses, indicating nonlinear pharmacokinetics. For example, clearance rates were observed to drop from 151 mL/min/m² at lower doses to 49 mL/min/m² at higher doses .
- Excretion : Approximately 18% of the dose is excreted unchanged in urine, with plasma concentrations showing significant variability based on dosage and administration schedule .
Clinical Studies and Efficacy
Several clinical studies have evaluated the efficacy and safety profile of Nolatrexed-d4:
- Phase I Trials : A multicenter trial established a maximum tolerated dose (MTD) of 904 mg/m²/day administered via continuous infusion over five days. Notable toxicities included neutropenia and mucositis, but these were generally reversible. A partial response was observed in a patient with metastatic colorectal cancer .
- Phase II Trials : In patients with hepatocellular carcinoma, Nolatrexed-d4 was administered at 795 mg/m²/day over five days. Results indicated that 8% achieved a partial response, while 54% had stable disease. The median survival was reported at 7 months among those who completed two cycles .
- Combination Studies : Research has shown that Nolatrexed-d4 can be effectively combined with other chemotherapeutic agents such as paclitaxel. In vitro studies demonstrated synergistic effects when administered sequentially under specific schedules .
Case Study 1: Metastatic Colorectal Cancer
A patient treated with Nolatrexed-d4 as part of a Phase I trial exhibited a partial response lasting three months. This highlights the potential effectiveness of Nolatrexed-d4 in managing advanced malignancies where conventional therapies may fail .
Case Study 2: Hepatocellular Carcinoma
In a Phase II study involving patients with unresectable hepatocellular carcinoma, two patients achieved significant responses allowing for surgical resection with curative intent after treatment with Nolatrexed-d4 .
Comparative Analysis
The following table summarizes the biological activity and characteristics of Nolatrexed-d4 compared to other similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Nolatrexed | Inhibits thymidylate synthase | Non-deuterated form; primary focus on thymidine nucleotide synthesis |
Raltitrexed | Inhibits thymidylate synthase | Used in cancer therapy; less potent than Nolatrexed |
Pemetrexed | Multi-targeted antifolate | Inhibits multiple enzymes involved in folate metabolism |
Methotrexate | Inhibits dihydrofolate reductase | Broader mechanism affecting multiple pathways |
Nolatrexed-d4 stands out due to its deuterated structure, enhancing its metabolic stability and providing insights into its pharmacodynamics compared to non-deuterated analogs.
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
288.36 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI Key |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
Origin of Product |
United States |
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